Strontium cyclohexanebutyrate

説明

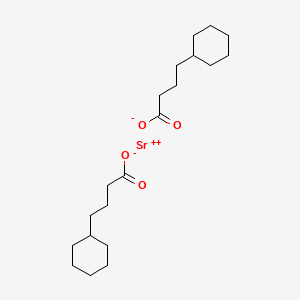

Structure

3D Structure of Parent

特性

IUPAC Name |

strontium;4-cyclohexylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H18O2.Sr/c2*11-10(12)8-4-7-9-5-2-1-3-6-9;/h2*9H,1-8H2,(H,11,12);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBJLAHGTZMLOAH-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCC(=O)[O-].C1CCC(CC1)CCCC(=O)[O-].[Sr+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O4Sr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4441-63-8 (Parent) | |

| Record name | Cyclohexanebutanoic acid, strontium salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062638055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2069606 | |

| Record name | Strontium bis(4-cyclohexylbutanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2069606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62638-05-5 | |

| Record name | Cyclohexanebutanoic acid, strontium salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062638055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanebutanoic acid, strontium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Strontium bis(4-cyclohexylbutanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2069606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Strontium cyclohexanebutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.862 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of Strontium Cyclohexanebutyrate

Established Synthetic Routes for Strontium Cyclohexanebutyrate

The formation of this compound is primarily achieved through well-established chemical reactions that are common for the synthesis of metallic carboxylates.

The most direct and common method for preparing this compound is through a neutralization reaction. ontosight.ai This process typically involves reacting cyclohexanebutyric acid with a strontium base, such as strontium hydroxide (B78521) or strontium carbonate, in a suitable solvent. The reaction leads to the formation of the strontium salt and water (in the case of the hydroxide) or water and carbon dioxide (in the case of the carbonate).

The general reaction can be represented as: 2 C₁₀H₁₈O₂ (Cyclohexanebutyric Acid) + Sr(OH)₂ (Strontium Hydroxide) → Sr(C₁₀H₁₇O₂)₂ (this compound) + 2 H₂O

This reaction is often carried out in an aqueous solution. As this compound has limited solubility in water, it may precipitate out of the solution upon formation, especially as the solution cools or if the concentration of reactants is sufficiently high. This precipitation is a key step in isolating the product. The resulting solid can then be collected by filtration, washed to remove any unreacted precursors or soluble impurities, and dried.

Alternative approaches can include hydrothermal synthesis, where the reaction is performed in water under elevated temperature and pressure in a sealed vessel, such as an autoclave. tandfonline.com This method can facilitate the formation of highly pure and crystalline products. tandfonline.comtandfonline.com

The primary precursor materials for the synthesis of this compound are:

Cyclohexanebutyric Acid (also known as 4-Cyclohexylbutyric Acid). chemicalbook.com

A Strontium Source , typically Strontium Hydroxide (Sr(OH)₂) or Strontium Carbonate (SrCO₃). ontosight.aiacs.org

Optimizing reaction conditions is crucial for maximizing yield and purity. While specific optimization data for this compound is not widely published, general principles for strontium carboxylate synthesis can be applied. Key parameters include temperature, the ratio of base to acid, concentration, and pressure. tandfonline.comtandfonline.combeilstein-journals.org For instance, hydrothermal methods for other strontium carboxylates have shown optimal conditions at temperatures between 120-140°C with a specific base-to-acid ratio to ensure complete reaction and high yield. tandfonline.com

Interactive Data Table: General Parameters for Strontium Carboxylate Synthesis Optimization Click on the headers to learn more about each parameter and its impact on the reaction.

| Parameter | Typical Range/Value | Rationale for Optimization | Potential Impact |

| Temperature | Room Temp. to 140°C | Controls reaction rate and product crystallinity. Higher temperatures can overcome activation energy barriers. | Increased temperature generally speeds up the reaction but can also lead to decomposition if too high. Hydrothermal conditions (e.g., 120-140°C) can produce highly pure crystals. tandfonline.com |

| Base : Acid Ratio | 1.0 - 1.2 | Ensures complete neutralization of the carboxylic acid, driving the reaction to completion. tandfonline.com | An optimized ratio maximizes the conversion of the acid to its salt form, improving yield. Excess base may need to be removed during purification. |

| Reactant Concentration | Varies | Affects reaction rate and precipitation kinetics. | Higher concentrations can increase the rate of product formation but may also lead to the inclusion of impurities in the precipitate. |

| Pressure | Atmospheric to Autoclave Pressures | In hydrothermal synthesis, increased pressure (along with temperature) keeps water in the liquid phase above its boiling point, facilitating dissolution and reaction. tandfonline.com | Elevated pressure in a sealed system can increase reaction rates and influence the crystalline phase of the product. |

Exploration of Novel Approaches in Strontium Carboxylate Synthesis

Research into strontium compounds extends beyond simple salts to more complex coordination polymers and the application of environmentally friendly synthetic methods.

A significant challenge in the chemistry of alkaline earth metals like strontium is their tendency to form oligomeric or polymeric structures that often have low solubility and poor volatility. nih.govacs.org This complicates their purification, characterization, and application in areas like chemical vapor deposition. To address this, a key area of research is the design of sophisticated ligands to control the coordination environment of the strontium ion. acs.org

Recent advances focus on using sterically bulky or multidentate ligands that can wrap around the large strontium ion, satisfying its coordination sphere and preventing the formation of extended polymers. acs.orgnih.gov Examples of such ligands used in the synthesis of novel strontium complexes include:

β-Diketones (e.g., 2,2,6,6-tetramethylheptane-3,5-dionate, tmhd). nih.govacs.org

Polyethers (e.g., tetraglyme). acs.org

Aminoalkoxides . acs.orgnih.gov

By carefully selecting these heteroleptic ligands, chemists can synthesize new strontium complexes that are monomeric or dimeric. acs.orgacs.org These molecular complexes often exhibit improved properties such as higher volatility and better solubility in organic solvents, which is crucial for their use as precursors in materials science. nih.gov

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgnih.gov In the context of strontium compound synthesis, these principles are being increasingly applied.

One approach is the use of environmentally benign solvents, with water being the most prominent example. Another strategy involves using biodegradable polymers, such as carboxymethyl cellulose (B213188) (CMC), which can act as a template or capping agent in the synthesis of strontium nanoparticles, providing a cost-effective and simple method. nih.govresearchgate.net Furthermore, energy-efficient techniques like sonochemical methods (using ultrasound) and microwave-assisted synthesis are being explored to promote faster reactions with high yields, often under milder conditions than traditional heating. nih.govresearchgate.net The use of plant extracts as reducing or stabilizing agents in the synthesis of strontium-based nanomaterials is another emerging area of green chemistry. rsc.orgresearchgate.netchemistryjournal.net These approaches minimize waste and avoid the use of toxic reagents, aligning with the goals of sustainable chemical manufacturing. rsc.org

Strategies for Optimization of Synthetic Yield and Purity for this compound

Achieving high yield and purity is a primary goal in the synthesis of fine chemicals like this compound. azom.com This requires a multi-faceted approach that considers everything from starting materials to final product isolation.

The purity of the precursor materials is fundamental; using high-quality cyclohexanebutyric acid and a pure strontium source minimizes the introduction of impurities from the start. azom.com The optimization of reaction conditions, as detailed in section 2.1.2, is also a critical strategy. For many strontium carboxylates, yields from simple room-temperature precipitation can be low (e.g., ~20%), whereas high-temperature synthesis in an autoclave can significantly increase yields to over 60% in some cases. tandfonline.com

Interactive Data Table: Strategies for Yield and Purity Optimization

| Strategy | Description | Target Outcome |

| Precursor Quality Control | Use of high-purity cyclohexanebutyric acid and strontium source. | Minimizes initial impurities, leading to a purer final product. azom.com |

| Reaction Condition Tuning | Fine-tuning of temperature, pressure, and reactant ratios based on experimental data. tandfonline.combeilstein-journals.org | Maximizes the conversion of reactants to product, thereby increasing the reaction yield. |

| Hydrothermal Synthesis | Performing the reaction in an autoclave at elevated temperature and pressure. tandfonline.com | Can lead to higher yields and products with greater crystallinity and purity compared to room-temperature methods. tandfonline.com |

| Advanced Purification | Employing integrated systems like Agitated Nutsche Filter Dryers (ANFDs) for filtration, washing, and drying. azom.com | Reduces product loss during work-up and ensures efficient removal of impurities, enhancing both yield and purity. |

Advanced Analytical Characterization and Metrological Applications of Strontium Cyclohexanebutyrate

Spectroscopic and Chromatographic Techniques for Structural Elucidation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For strontium cyclohexanebutyrate, NMR analysis focuses on the nuclei within the cyclohexanebutyrate ligand (¹H and ¹³C) and, to a lesser extent, the strontium cation (⁸⁷Sr).

Direct analysis of the strontium cation is performed using ⁸⁷Sr NMR. However, this isotope presents significant challenges; it is a low-sensitivity, quadrupolar nucleus (spin 9/2) that typically produces very broad signals, even in symmetric chemical environments. huji.ac.il Its utility is often limited to studies of ion binding and relaxation properties rather than high-resolution structural determination. huji.ac.il

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the Cyclohexanebutyrate Ligand (Based on data for Cyclohexanebutyric acid, sodium salt)

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹³C | ~185 | Singlet | C=O (Carboxylate) |

| ¹³C | ~40-45 | Triplet | CH₂ (alpha to C=O) |

| ¹³C | ~35-40 | Triplet | CH (Cyclohexyl) |

| ¹³C | ~30-35 | Triplet | CH₂ (Cyclohexyl) |

| ¹³C | ~25-30 | Triplet | CH₂ (Cyclohexyl) |

| ¹³C | ~20-25 | Triplet | CH₂ (beta to C=O) |

| ¹H | ~2.1-2.3 | Triplet | CH₂ (alpha to C=O) |

| ¹H | ~1.5-1.8 | Multiplet | CH₂ & CH (Cyclohexyl) |

| ¹H | ~1.0-1.4 | Multiplet | CH₂ (Cyclohexyl & Butyrate Chain) |

| ¹H | ~0.8-1.0 | Multiplet | CH₂ (Cyclohexyl) |

Note: Actual chemical shifts for this compound may vary slightly. Spectra are typically referenced against a standard like tetramethylsilane (B1202638) (TMS) or dioxane. spectrabase.com

Utilization of Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in this compound, effectively providing a "molecular fingerprint." These two methods are complementary; FTIR is sensitive to vibrations involving a change in dipole moment (e.g., polar bonds like C=O), while Raman spectroscopy detects vibrations that cause a change in the molecule's polarizability (e.g., non-polar bonds like C-C). sapub.orgmdpi.com

FTIR Spectroscopy: The FTIR spectrum of this compound is dominated by absorptions corresponding to the carboxylate group and the hydrocarbon backbone. The most telling feature is the absence of the broad O-H stretch (around 3000 cm⁻¹) and the C=O stretch (around 1710 cm⁻¹) of the parent carboxylic acid. Instead, the spectrum shows strong characteristic absorption bands for the carboxylate anion (COO⁻). These include a strong asymmetric stretching vibration and a weaker symmetric stretching vibration. Additional bands correspond to the C-H stretching and bending vibrations of the cyclohexane (B81311) ring and the butyl chain. nih.govresearchgate.net

Raman Spectroscopy: The Raman spectrum provides complementary data. It is particularly useful for observing the vibrations of the carbon skeleton of the cyclohexane ring and the aliphatic chain. sapub.org The symmetric stretch of the carboxylate group also gives a distinct Raman signal. The combination of FTIR and Raman spectra provides a comprehensive vibrational profile of the molecule, confirming the presence of the key functional groups and the salt structure. nih.gov

Table 2: Key Vibrational Bands for this compound

| Wavenumber (cm⁻¹) | Technique | Assignment |

| ~2920 | FTIR, Raman | C-H Asymmetric Stretch (CH₂) |

| ~2850 | FTIR, Raman | C-H Symmetric Stretch (CH₂) |

| ~1540 | FTIR | COO⁻ Asymmetric Stretch |

| ~1450 | FTIR, Raman | CH₂ Scissoring/Bending |

| ~1410 | FTIR, Raman | COO⁻ Symmetric Stretch |

Source: nih.gov

Employment of Mass Spectrometry Techniques for Compositional Analysis

Mass spectrometry (MS) is employed in the analysis of this compound primarily to confirm its elemental composition and molar mass. The technique is not typically used for the structural elucidation of the intact salt in the same way as NMR or IR. Instead, it is often coupled with other methods to analyze the compound's constituents.

For instance, thermogravimetry-mass spectrometry (TG-MS) can be used to analyze the gases evolved as the compound is heated, providing information about its thermal decomposition pathway. googleapis.com More commonly, mass spectrometric techniques are used for precise elemental quantification after the sample has been prepared, such as through digestion or ashing. govinfo.govnist.gov

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the premier technique for determining the strontium content with exceptionally high sensitivity and accuracy. The sample of this compound is first digested in acid to break down the organic matrix and bring the strontium into solution. This solution is then introduced into the plasma, where the strontium is ionized and subsequently detected by the mass spectrometer. This method is detailed further in section 3.2.2.

Elemental Quantification and Trace Analysis of Strontium in Diverse Matrices

Accurate quantification of strontium is critical in various fields. This compound can serve as a calibration standard for such analyses due to its defined stoichiometry and stability. govinfo.gov The following sections detail the primary atomic spectroscopy methods used for determining strontium concentrations in a wide array of sample types, or "matrices."

Methodologies in Atomic Absorption Spectroscopy (AAS) for Strontium Determination

Atomic Absorption Spectroscopy (AAS) is a robust and widely used technique for quantifying the concentration of specific elements, including strontium. The method relies on the principle that ground-state atoms will absorb light at a characteristic wavelength. For strontium, this is typically at 460.7 nm. The amount of light absorbed is directly proportional to the concentration of strontium atoms in the light path.

The two main variants of AAS used for strontium determination are Flame AAS (FAAS) and Graphite (B72142) Furnace AAS (GFAAS).

Flame AAS: In FAAS, the sample solution is aspirated into a flame (typically air-acetylene or dinitrogen oxide-acetylene), which atomizes the sample. rsc.org While reliable, FAAS can be subject to chemical interferences, where other components in the matrix inhibit the formation of free strontium atoms. sctunisie.org To counteract this, releasing agents or spectroscopic buffers, such as lanthanum salts, are often added to the sample. These agents preferentially bind with interfering anions (e.g., phosphate), allowing the strontium to be atomized freely. sctunisie.org FAAS is suitable for strontium concentrations in the range of 0.1 to 1 mg/L. astm.org

Graphite Furnace AAS (GFAAS): GFAAS, often enhanced with Zeeman background correction, offers significantly higher sensitivity and lower detection limits than FAAS. nih.govresearchgate.net The sample is placed inside a graphite tube, which is then heated in a programmed sequence to dry, ash, and finally atomize the sample at a very high temperature. nih.gov This method is ideal for trace analysis in complex biological matrices like serum, urine, and tissues. nih.govresearchgate.net Sample preparation may involve simple dilution or complete acid digestion. nih.gov

Table 3: Performance of Zeeman GFAAS for Strontium Determination in Biological Matrices

| Matrix | Sample Preparation | Detection Limit | Intra-assay CV (%) | Inter-assay CV (%) |

| Serum | 1:4 dilution with Triton X-100/HNO₃ | 1.2 µg/L | <6 | <6 |

| Urine | 1:20 dilution with HNO₃ | 0.3 µg/L | <6 | <6 |

| Bone | Digestion with concentrated HNO₃ | 0.4 µg/g | <6 | <6 |

| Soft Tissues | Dissolution in TMAH | 2.2 ng/g | <6 | <6 |

Source: nih.govresearchgate.net

Advanced Applications of Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Atomic Emission Spectroscopy (ICP-AES)

For ultra-trace analysis and applications requiring the highest sensitivity, plasma-based techniques like Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES, also known as ICP-OES) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are the methods of choice. rsc.orgpcdn.co

ICP-AES (ICP-OES): In this technique, the sample is introduced into an argon plasma, which reaches temperatures of 6,000-10,000 K. At these temperatures, strontium atoms are not only atomized but also excited to higher electronic energy levels. As they relax back to their ground state, they emit light at characteristic wavelengths. The intensity of this emitted light is proportional to the strontium concentration. ICP-AES is less prone to chemical interferences than FAAS and offers better sensitivity. rsc.org

ICP-MS: This is arguably the most powerful technique for trace elemental analysis. nih.gov Like ICP-AES, it uses an argon plasma to atomize and ionize the sample. However, instead of measuring emitted photons, it guides the resulting ions into a mass spectrometer, which separates them based on their mass-to-charge ratio. This provides exceptional sensitivity, with detection limits orders of magnitude lower than other techniques. rsc.orgnih.gov

A significant advantage of ICP-MS is its ability to handle spectral interferences. A key challenge in strontium analysis is the isobaric interference of ⁸⁷Rb on ⁸⁷Sr, as both isotopes have nearly identical masses. spectroscopyonline.com Modern ICP-MS instruments use a collision/reaction cell (CRC) to resolve this. A reactive gas, such as oxygen, is introduced into the cell. Strontium reacts to form strontium oxide (SrO⁺) at a new mass (e.g., ¹⁰⁴[⁸⁸Sr¹⁶O]⁺), while rubidium does not react. The mass spectrometer is then set to detect the new mass of the SrO⁺ ion, effectively eliminating the interference from rubidium. spectroscopyonline.comresearchgate.net This makes ICP-MS an extremely accurate and reliable method for determining strontium levels and isotopic ratios in complex geological and biological samples. spectroscopyonline.comisobarscience.com

Table 4: Comparison of Typical Detection Limits for Strontium Analysis

| Technique | Typical Detection Limit | Notes |

| Flame AAS | ~0.002 mg/L | Subject to chemical interferences. astm.org |

| ICP-AES | ~0.0001 mg/L | Better sensitivity and fewer interferences than FAAS. rsc.org |

| GFAAS | ~0.0003 µg/L | Excellent for trace analysis in small sample volumes. nih.gov |

| ICP-MS | ~0.001 µg/L (or 1 ng/L) | Highest sensitivity; can resolve isobaric interferences. nih.govspectroscopyonline.com |

Implementation of X-ray Based Analytical Methods (EDAX, XRF)

X-ray-based analytical techniques, such as Energy-Dispersive X-ray Spectroscopy (EDAX), also known as Energy Dispersive X-ray Analysis (EDX), and X-ray Fluorescence (XRF), are powerful non-destructive methods for elemental analysis. mst.or.jpprophelab.com These techniques are applicable to the characterization of materials like this compound, primarily to confirm its elemental composition.

The fundamental principle of these methods involves bombarding the sample with high-energy X-rays. mst.or.jp This causes the ejection of inner-shell electrons from the atoms within the sample. To regain stability, electrons from outer shells fill the created vacancies, releasing energy in the form of characteristic X-rays. The energy of these emitted X-rays is unique to each element, acting as an elemental fingerprint. mst.or.jp A detector measures the energy and intensity of these X-rays to identify the elements present and determine their relative abundance.

In the context of this compound, XRF and EDAX can rapidly verify the presence of strontium. These methods are advantageous because they typically require minimal sample preparation and can be performed in the ambient atmosphere. mst.or.jpprophelab.com For quantitative analysis, a calibration curve is often created by measuring standard samples with known concentrations to correlate the X-ray fluorescence intensity with the elemental concentration. prophelab.com The analysis of organometallic compounds like cyclohexanebutyrate salts may sometimes be performed after a process of dry ashing. nist.gov

Interactive Table: Comparison of X-ray Analytical Methods

| Feature | Energy-Dispersive X-ray Spectroscopy (EDAX/EDX) | X-ray Fluorescence (XRF) |

| Principle | Analysis of characteristic X-rays emitted from a sample bombarded with an electron beam or X-rays. | Analysis of fluorescent (or secondary) X-rays emitted from a sample irradiated with high-energy X-rays. mst.or.jp |

| Primary Use | Elemental identification and semi-quantitative compositional analysis, often coupled with scanning electron microscopes (SEM). | Bulk elemental analysis of solids, liquids, and powders. prophelab.com |

| Detection Range | Typically elements from Boron (B) to Uranium (U). | Typically elements from Sodium (Na) to Uranium (U). mst.or.jp |

| Sample Type | Solids, thin films, particles. | Solids, powders, liquids. prophelab.com |

| Key Advantage | High spatial resolution for microanalysis; mapping of elemental distribution. | Rapid analysis of bulk samples with little to no sample preparation. mst.or.jpprophelab.com |

| Limitation | Generally lower sensitivity and energy resolution compared to Wavelength-Dispersive X-ray Spectroscopy (WDX). | Can be difficult to distinguish elements with overlapping spectral peaks; matrix effects can influence accuracy. mst.or.jp |

Isotopic Analysis Techniques for Strontium (e.g., ICP-SFMS, MC-ICP-SFMS)

Isotopic analysis of strontium, particularly the measurement of the ⁸⁷Sr/⁸⁶Sr ratio, is a critical tool in various scientific fields. kuleuven.be For this purpose, advanced mass spectrometry techniques are employed, with Inductively Coupled Plasma Sector Field Mass Spectrometry (ICP-SFMS) and Multi-Collector ICP-SFMS (MC-ICP-MS) being prominent methods. alsglobal.se These techniques utilize an inductively coupled plasma source to efficiently ionize the strontium atoms from the sample. alsglobal.se

ICP-SFMS , also known as high-resolution ICP-MS (HR-ICP-MS), uses a magnetic sector as a mass analyzer, which provides higher mass resolution compared to more common quadrupole-based systems. alsglobal.se This allows for the separation of analyte ions from many spectral interferences. For isotope ratio measurements, ICP-SFMS can achieve a precision with a relative standard deviation (RSD) of better than 0.05% under optimal conditions. alsglobal.se

MC-ICP-MS represents a further refinement for high-precision isotope ratio measurements. Like ICP-SFMS, it uses a magnetic sector for mass separation, but it is equipped with an array of multiple detectors (Faraday cups or ion counters) that simultaneously measure the ion beams of different isotopes. alsglobal.seresearchgate.net This simultaneous detection significantly improves precision by orders of magnitude compared to the sequential (scanning) measurements performed by single-collector instruments. researchgate.net MC-ICP-MS can achieve an isotope ratio precision with an RSD down to 0.001% (10 ppm). alsglobal.se

A primary challenge in strontium isotopic analysis is the isobaric interference of ⁸⁷Rb on ⁸⁷Sr. To obtain accurate ⁸⁷Sr/⁸⁶Sr ratios, rubidium must be effectively separated from strontium before analysis or mathematical corrections must be applied. rsc.org This can be achieved through offline chromatographic separation or through online coupling of techniques like ion chromatography with the MC-ICP-MS system. rsc.org

Interactive Table: Comparison of Strontium Isotopic Analysis Techniques

| Feature | ICP-SFMS (High-Resolution ICP-MS) | MC-ICP-MS (Multi-Collector ICP-MS) |

| Detection Method | Single collector, sequential (scanning) measurement of isotopes. | Multiple collectors, simultaneous measurement of isotopes. alsglobal.se |

| Primary Application | (Ultra)trace elemental and isotopic analysis. kuleuven.be | High-precision isotope ratio measurements. researchgate.net |

| Precision (RSD) | Typically <0.05%. alsglobal.se | Can be as low as 0.001% (10 ppm). alsglobal.se |

| Key Advantage | High mass resolution to separate analytes from spectral interferences. | Superior precision due to simultaneous detection, which minimizes the effects of plasma flicker and instability. researchgate.net |

| Interference Handling | Relies on high mass resolution or mathematical correction. | Often coupled with chromatographic separation (e.g., IC-MC-ICP-MS) to remove isobaric interferences like ⁸⁷Rb prior to measurement. rsc.org |

This compound as a Certified Standard Reference Material (SRM 1070)

This compound is recognized as a Standard Reference Material (SRM), specifically designated as SRM 1070 and its renewal SRM 1070a, by the National Institute of Standards and Technology (NIST), formerly the National Bureau of Standards (NBS). nist.govepa.gov SRMs are materials with one or more properties that are certified using technically valid procedures, making them essential tools for quality assurance and metrological traceability. nist.gov SRM 1070 is part of a suite of organometallic compounds used as standards for elements in petroleum products and other organic matrices. epa.gov

Role in Calibration of Spectrochemical Equipment for Elemental Analysis

A fundamental application of SRM 1070 is the calibration of spectrochemical instruments used for elemental analysis, such as atomic absorption spectrometers (AAS) and inductively coupled plasma optical emission spectrometers (ICP-OES). epa.govsigmaaldrich.cn Calibration is the process of establishing a relationship between the analytical signal produced by the instrument and the concentration of the analyte. iaea.org

By using a standard like SRM 1070, which has a certified concentration of strontium (e.g., 500 µg/g in a lubricating oil base), analysts can prepare a series of calibration standards of known concentrations. epa.gov The instrument's response to these standards is used to generate a calibration curve. When an unknown sample is analyzed, its strontium concentration can be accurately determined by comparing its instrumental response to this curve. prophelab.com This process ensures that the measurements are not just precise but also accurate and traceable to a national standard. nist.gov The use of an organometallic standard is particularly crucial for the analysis of samples with an organic matrix, such as fuels and lubricating oils, as it helps to match the matrix of the standards to the samples, minimizing potential matrix effects.

Contributions to Quality Assurance and Quality Control in Environmental and Industrial Analyses

In practice, laboratories analyzing for strontium in matrices like industrial oils or environmental extracts can incorporate SRM 1070 into their QC protocols. The SRM is treated and analyzed in the same manner as a routine sample. The resulting measurement for strontium is then compared against the certified value.

Accuracy Check: A result that falls within the specified uncertainty of the certified value provides confidence in the accuracy of the entire measurement system, from sample preparation to final analysis. epa.gov

Method Verification: It serves to verify the performance of an analytical method, ensuring it is providing reliable data on an ongoing basis.

Inter-laboratory Comparability: When different laboratories use the same SRM, it provides a common benchmark, promoting consistency and comparability of results across organizations. epa.gov

This application of SRM 1070 is critical for regulatory compliance, process control in industry, and ensuring the reliability of environmental monitoring data.

Validation of Analytical Procedures for Strontium Detection and Quantification

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. ich.org International guidelines, such as those from the ICH, outline specific performance characteristics that must be evaluated, including accuracy, precision, specificity, linearity, and range. ich.orgeuropa.eu SRM 1070 is an indispensable tool for validating analytical methods for the detection and quantification of strontium. nist.govnih.gov

The role of an SRM in method validation includes:

Accuracy: Accuracy is the closeness of the test results to the true value. By analyzing SRM 1070, an analyst can directly assess the accuracy of their method by comparing their result to the certified concentration. A close agreement demonstrates the method's accuracy. ich.org

Precision: Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Analyzing SRM 1070 multiple times provides data to calculate the method's precision (e.g., standard deviation, relative standard deviation). ich.org

Linearity and Range: While linearity is typically established using a series of prepared standards, an SRM can be used as a point on the calibration curve to confirm linearity within the specified range of the procedure. ich.org

By successfully analyzing SRM 1070 and meeting predefined acceptance criteria for accuracy and precision, a laboratory can formally document that its analytical procedure for strontium is validated and fit for purpose. nih.govresearchgate.net

Investigative Paradigms in the Biological and Pharmacological Relevance of Strontium Containing Compounds

Cellular and Molecular Mechanisms of Strontium Action

The therapeutic potential of strontium in bone-related disorders stems from its dual ability to stimulate bone formation and inhibit bone resorption. This dual action is orchestrated through a complex interplay of cellular and molecular mechanisms.

The extracellular calcium-sensing receptor (CaSR) is a key regulator of calcium homeostasis and plays a vital role in bone cell function. nih.gov Strontium ions act as agonists for the CaSR, meaning they can bind to and activate this receptor, mimicking the effect of calcium ions. nih.gov The activation of CaSR by strontium is considered a major mechanism through which it exerts its anti-osteoporotic effects. nih.gov

Upon activation by strontium, the CaSR initiates a cascade of intracellular signaling events that influence both osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells). nih.gov Interestingly, studies have shown that strontium can act as a biased agonist of the CaSR, meaning it may activate downstream signaling pathways differently than calcium. This biased agonism could contribute to its unique effects on bone metabolism, potentially favoring pathways that enhance bone formation while suppressing those that lead to resorption. researchgate.net For instance, strontium has been shown to bias CaSR signaling towards Gαi/o and ERK1/2 signaling pathways. researchgate.net

Strontium has a pronounced anabolic effect on bone by directly stimulating osteoblasts. Research has consistently demonstrated that strontium enhances the proliferation and differentiation of osteoprogenitor cells into mature osteoblasts. nih.gov This leads to an increase in the number of bone-forming cells.

Furthermore, strontium augments the function of mature osteoblasts, leading to increased synthesis of bone matrix proteins. nih.gov This includes key components of the bone matrix such as collagen I. Studies have shown that strontium treatment is associated with an increase in the expression of osteoblast markers like alkaline phosphatase (ALP), bone sialoprotein (BSP), and osteocalcin (B1147995) (OCN), which are indicative of enhanced osteoblastic activity and bone mineralization. nih.govmdpi.com

Effects of Strontium on Osteoblasts

| Parameter | Effect of Strontium | Key Markers/Indicators |

|---|---|---|

| Proliferation | Increase | Increased number of osteoprogenitor cells |

| Differentiation | Increase | Upregulation of Runx2, Osterix, Dlx5 ecmjournal.org |

| Function | Increase | Increased synthesis of collagen I, ALP, BSP, OCN nih.govnih.gov |

Moreover, strontium can directly impair the resorptive activity of mature osteoclasts. nih.gov Some studies suggest that strontium disrupts the organization of the osteoclast's actin cytoskeleton, which is essential for forming the "sealing zone" required for bone resorption. nih.gov Strontium also promotes the apoptosis (programmed cell death) of osteoclasts, further contributing to the reduction of bone resorption. nih.govnih.gov

Effects of Strontium on Osteoclasts

| Parameter | Effect of Strontium | Mechanism |

|---|---|---|

| Formation (Differentiation) | Inhibition | Reduced differentiation of osteoclast precursors nih.gov |

| Activity (Resorption) | Inhibition | Disruption of the actin-containing sealing zone nih.gov |

| Apoptosis | Induction | Increased programmed cell death of mature osteoclasts nih.gov |

The effects of strontium on bone cells are mediated by its influence on several key intracellular signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) cascade, is a significant target of strontium action. nih.govcellsignal.com Strontium has been shown to activate the Ras/MAPK signaling pathway, which in turn enhances the transcriptional activity of Runx2, a master regulator of osteoblast differentiation. nih.gov

The Wnt/β-catenin signaling pathway, which is crucial for bone development and homeostasis, is also modulated by strontium. nih.gov Studies have demonstrated that strontium can activate the Wnt/β-catenin pathway, leading to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus, where it promotes the expression of genes involved in osteogenesis. nih.govnih.gov By upregulating this pathway, strontium enhances osteoblastogenesis. nih.gov Conversely, strontium has been found to downregulate the NF-κB signaling pathway, which is involved in osteoclastogenesis. nih.govsigmaaldrich.com

Strontium exerts its influence on bone remodeling by modulating the expression of critical regulatory molecules. One of the most important systems in bone metabolism is the RANK/RANKL/OPG axis. RANKL (Receptor Activator of Nuclear factor Kappa-B Ligand) is a key factor that promotes osteoclast formation and activation. Osteoprotegerin (OPG), on the other hand, acts as a decoy receptor for RANKL, thereby inhibiting its pro-osteoclastic effects.

Strontium has been shown to decrease the expression of RANKL and increase the expression of OPG in osteoblasts. researchgate.net This shift in the RANKL/OPG ratio creates an environment that is less favorable for osteoclastogenesis and more conducive to bone formation.

Furthermore, strontium directly upregulates the expression of Runt-related transcription factor 2 (Runx2). nih.govmdpi.com Runx2 is an essential transcription factor for osteoblast differentiation and bone formation. nih.gov By enhancing the expression and transcriptional activity of Runx2, strontium promotes the commitment of mesenchymal stem cells to the osteoblastic lineage and enhances the maturation of osteoblasts. nih.govmdpi.com

Biological Effects of Strontium on Tissue Homeostasis

The primary biological effect of strontium on tissue homeostasis is observed in bone tissue. By simultaneously stimulating bone formation and inhibiting bone resorption, strontium helps to shift the balance of bone remodeling in favor of a net gain in bone mass. nih.gov This is particularly relevant in conditions characterized by excessive bone loss, such as osteoporosis.

The incorporation of strontium into the bone matrix can also influence the physicochemical properties of the bone mineral, potentially affecting its strength and resistance to fracture. While high concentrations of strontium can interfere with calcium deposition and potentially be toxic, appropriate levels have been shown to be beneficial for bone health. researchgate.net The localized administration of strontium through bioactive materials is being explored to maximize its therapeutic effects while minimizing potential systemic side effects. nih.gov

Uncoupling of Bone Remodeling and Influence on Mineralization Processes

Strontium-containing compounds, particularly strontium ranelate, have demonstrated a unique ability to uncouple the process of bone remodeling. nih.govnih.gov This is achieved by simultaneously stimulating bone formation and reducing bone resorption, which rebalances bone turnover in favor of formation. nih.govwikipedia.orgpatsnap.com In a healthy system, the removal of old bone by osteoclasts and the formation of new bone by osteoblasts are tightly linked processes. patsnap.com However, in conditions like postmenopausal osteoporosis, an imbalance occurs where bone resorption outpaces formation. nih.gov Strontium compounds intervene in this cycle, promoting the replication and differentiation of pre-osteoblastic cells, which are the precursors to bone-forming osteoblasts. nih.govpatsnap.com This leads to an increase in the synthesis of bone matrix proteins. nih.gov

Regarding mineralization, strontium, being chemically similar to calcium, can be incorporated into bone mineral. nih.govwebmd.com It can substitute for calcium in the hydroxyapatite (B223615) crystals that form the mineralized component of bone. patsnap.com While some early animal studies with high doses of strontium suggested potential adverse effects on bone mineralization, leading to conditions resembling osteomalacia, clinical studies with strontium ranelate have shown it improves bone strength without negatively impacting mineralization. medicalnewstoday.comresearchgate.net In fact, analysis of bone biopsies from patients treated with strontium ranelate has shown improved bone microarchitecture without any mineralization defects. nih.gov

Demonstrated Anti-resorptive and Anabolic Effects on Bone Tissue

The dual action of strontium compounds on bone tissue is characterized by both anti-resorptive and anabolic effects. proquest.com The anti-resorptive action is achieved by directly targeting osteoclasts. Strontium has been shown to decrease the differentiation and activity of these bone-resorbing cells and increase their rate of apoptosis (programmed cell death). nih.govdrugbank.com This is partly achieved by influencing the RANKL/OPG signaling pathway, a key regulator of osteoclast formation. patsnap.comdrugbank.com Strontium ranelate has been observed to increase the production of osteoprotegerin (OPG), a natural inhibitor of osteoclastogenesis, while decreasing the production of RANKL, a factor that promotes osteoclast formation. patsnap.comdrugbank.com

Simultaneously, strontium exerts anabolic, or bone-building, effects. proquest.com It stimulates the replication of pre-osteoblasts and their differentiation into mature osteoblasts, the cells responsible for synthesizing new bone matrix. patsnap.comnih.gov This leads to increased bone formation. nih.gov In vitro studies have shown that strontium promotes the expression of key genes involved in osteoblastogenesis. nih.govnih.gov Furthermore, strontium has been found to increase the synthesis of collagen and other non-collagenous proteins by osteoblasts, which are essential components of the bone matrix. nih.govdroracle.ai This stimulation of bone formation markers has been observed in both preclinical animal models and in clinical trials with osteoporotic women. nih.govnih.gov

The table below summarizes the dual effects of strontium on bone cells, leading to a net gain in bone mass.

| Cell Type | Effect of Strontium | Mechanism | Outcome |

|---|---|---|---|

| Osteoblasts (Bone Forming Cells) | Stimulation (Anabolic Effect) | - Increases replication and differentiation

| Increased Bone Formation |

| Osteoclasts (Bone Resorbing Cells) | Inhibition (Anti-resorptive Effect) | - Decreases differentiation and activity

| Decreased Bone Resorption |

Physiochemical Incorporation into Bone Matrix and its Structural Implications

Due to its chemical similarity to calcium, strontium is readily incorporated into the bone matrix. nih.govwebmd.com About 99% of the strontium in the human body is found in bones. webmd.com When administered, strontium can substitute for calcium within the hydroxyapatite crystals of the bone mineral. patsnap.com This incorporation occurs primarily through two mechanisms: surface exchange on the crystal and ionic substitution within the crystal lattice. nih.gov The majority of strontium is incorporated via exchange on the crystal surface, which allows for a relatively rapid decrease in bone strontium levels after treatment is discontinued. nih.gov

The level of strontium incorporation varies depending on the skeletal site and the type of bone tissue. nih.gov Higher concentrations of strontium are typically found in cancellous (spongy) bone compared to cortical (dense) bone. nih.gov Furthermore, newly formed bone incorporates higher levels of strontium than older bone. nih.gov Studies in animals have shown that after a period of administration, strontium levels in the bone reach a plateau. nih.gov For instance, in rats, this plateau is reached after at least 4 weeks of repeated administration. nih.gov

The structural implications of strontium incorporation into the bone matrix are a subject of ongoing research. The substitution of the larger strontium ion for the smaller calcium ion in the hydroxyapatite lattice may lead to slight alterations in the crystal structure. It has been suggested that this incorporation may contribute to the observed increases in bone density and strength. patsnap.com Analysis of bone from animals treated with strontium has shown improvements in microarchitecture and bone strength. nih.govnih.gov Similarly, clinical studies in postmenopausal women have demonstrated that treatment with strontium ranelate improves bone structure and strength at the hip. nih.gov

Therapeutic Applications of Strontium Compounds in Preclinical Models

Treatment of Bone-Related Disorders (e.g., Osteoporosis, Bone Loss, Fractures)

Preclinical studies have extensively demonstrated the therapeutic potential of strontium compounds in treating a range of bone-related disorders. In various animal models of osteoporosis, including those induced by ovariectomy, strontium administration has been shown to prevent bone loss, improve bone mass and microarchitecture, and enhance bone strength. nih.govnih.gov For example, in ovariectomized rats, strontium ranelate was found to decrease bone resorption while maintaining a high rate of bone formation, leading to a net gain in bone mass and improved bone structure. nih.gov

The efficacy of strontium in promoting fracture healing has also been investigated. Studies in animal models of fractures have shown that strontium can enhance new bone formation at the fracture site. americanelements.com The dual action of stimulating bone formation while inhibiting resorption is particularly beneficial in the context of fracture repair.

The table below presents a summary of findings from key preclinical studies on the effects of strontium compounds on bone health.

| Animal Model | Strontium Compound Used | Key Findings | Reference |

|---|---|---|---|

| Ovariectomized Rats (Model for postmenopausal osteoporosis) | Strontium Ranelate | - Prevented trabecular bone loss

| nih.gov |

| Intact Rodents | Strontium Ranelate | - Increased bone mass, microarchitecture, and strength | nih.gov |

| Young Male Rats | Strontium Chloride | - Enhanced bone biomechanical properties

| frontiersin.org |

| Rats | Strontium Citrate vs. Strontium Ranelate | - Both forms incorporated into bone tissue effectively | pointinstitute.org |

Anti-inflammatory and Immunomodulatory Potential

Emerging research suggests that strontium compounds possess anti-inflammatory and immunomodulatory properties. nih.gov Strontium has been shown to reduce the production of key pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are involved in various inflammatory conditions. nih.gov In a murine model of ulcerative colitis, oral administration of strontium chloride hexahydrate significantly inhibited serum TNF-α levels. nih.gov

Furthermore, strontium may influence the behavior of immune cells like macrophages. nih.gov It has been suggested that strontium can promote the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10), which helps to regulate the immune response and suppress inflammation. nih.gov The potential for strontium to modulate the immune system is an area of active investigation, with studies exploring its effects in conditions such as irritant contact dermatitis and neuroinflammation. nih.gov Some research has also pointed to the ability of topically applied strontium salts to inhibit irritation and inflammation. nih.gov

In the context of bone, inflammation can contribute to bone loss by promoting osteoclast activity. Therefore, the anti-inflammatory properties of strontium may also contribute to its bone-protective effects. For instance, strontium ranelate has been shown to prevent osteoblast apoptosis induced by pro-inflammatory cytokines. nih.gov

Antioxidant Activities and Mitigation of Oxidative Stress

Recent studies have begun to explore the antioxidant potential of strontium-containing compounds. Oxidative stress, which results from an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, is implicated in the aging process and various diseases, including osteoporosis.

Green synthesis of strontium nanoparticles using plant extracts, such as Daucus carota (carrot), has demonstrated significant antioxidant activity in in-vitro assays. romanpub.comromanpub.com These nanoparticles have shown the ability to scavenge free radicals, suggesting their potential for use in biomedical applications where antioxidant properties are beneficial. romanpub.com Another study has explored the development of strontium-substituted calcium phosphate (B84403) materials functionalized with curcumin, a natural compound with known antioxidant properties. mdpi.com These materials exhibited very good radical scavenging activity, indicating a synergistic potential between strontium and other antioxidant molecules. mdpi.com While research in this area is still in its early stages, these findings suggest a novel therapeutic avenue for strontium compounds in mitigating conditions associated with oxidative stress.

Based on a thorough review of available scientific literature, there is no specific information available for the chemical compound “Strontium cyclohexanebutyrate” in relation to the topics outlined in your request. Research and toxicological data are available for other strontium salts, such as strontium ranelate and strontium chloride, but not for this compound.

Therefore, it is not possible to generate the requested article focusing solely on this compound while adhering to the specified outline and maintaining scientific accuracy. To provide information from other strontium compounds would violate the explicit instructions to focus exclusively on this compound.

Q & A

Q. What statistical approaches are effective in interpreting spatially resolved 87Sr/86Sr data from laser-ablation studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。